Product packaging for 1-Methylpiperidine-4-carboximidamide(Cat. No.:)

1-Methylpiperidine-4-carboximidamide

Cat. No.: B13601615
M. Wt: 141.21 g/mol
InChI Key: DESCDRQLNJNFGE-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Carboximidamides in Contemporary Chemical Science

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and biologically active alkaloids. bldpharm.comnih.gov Its six-membered saturated structure provides a versatile and conformationally stable framework that can be readily functionalized to interact with biological targets. chemimpex.com When this piperidine core is combined with a carboximidamide group (also known as an amidine), the resulting piperidine carboximidamides become a class of compounds with significant interest in contemporary chemical and pharmaceutical science.

The carboximidamide moiety is a potent pharmacophore, acting as a strong base and participating in multiple hydrogen bonding interactions as both a donor and acceptor. vulcanchem.com This functionality is often used as a bioisostere for other groups, like carboxylic acids or esters, to enhance pharmacokinetic and pharmacodynamic properties. nih.gov Research has shown that the presence of the carboximidamide group can be essential for the biological activity of a molecule. nih.gov For instance, various aryl and heteroaryl carboximidamides have been investigated as potent enzyme inhibitors. vulcanchem.comnih.gov Specifically, piperidine-based carboximidamide derivatives have been explored for their potential in treating conditions such as cancer and neurological disorders, serving as key intermediates in the synthesis of complex therapeutic agents. chemimpex.comnih.gov

Strategic Importance of the 1-Methylpiperidine-4-carboximidamide Scaffold in Chemical Research

While extensive research exists for the broader class of piperidine derivatives, publicly available scientific literature on the specific compound this compound is notably limited. Its strategic importance in chemical research is therefore largely inferred from its distinct structural components and the established utility of closely related analogues.

The scaffold can be deconstructed into two key components: the 1-methylpiperidine (B42303) ring and the 4-carboximidamide functional group .

The 1-Methylpiperidine Ring: The piperidine ring substituted with a methyl group at the nitrogen atom (N-1 position) is a common structural motif. The methyl group can influence the compound's basicity, lipophilicity, and steric profile, which in turn affects its solubility, membrane permeability, and interaction with biological targets. This core is synthetically accessible, often derived from precursors like 1-methylpiperidine-4-carboxylic acid or its esters. google.comprepchem.com These precursors are used as building blocks in the synthesis of a variety of pharmaceutical intermediates, including those for highly active analgesics and 5-HT1F agonists. google.comresearchgate.net

The 4-Carboximidamide Group: The placement of the carboximidamide group at the C-4 position provides a specific vector for functionalization away from the ring's nitrogen atom. This arrangement is distinct from its 1-carboximidamide isomer. The carboximidamide group's ability to engage in strong ionic and hydrogen-bonding interactions makes it a prime candidate for targeting the active sites of enzymes, such as kinases, which are often implicated in cancer pathways. vulcanchem.com

The combination of these two components in the this compound structure creates a small, functionalized molecule with potential as a key building block in drug discovery. Its value lies in its potential to serve as a scaffold for creating libraries of more complex molecules with tailored biological activities. A plausible synthetic route to this compound would involve the conversion of 1-methylpiperidine-4-carboxamide (B1362588) or 1-methylpiperidine-4-carbonitrile (B1314567), which are themselves derived from 1-methylpiperidine-4-carboxylic acid. google.comnih.gov

Below is a table detailing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₅N₃
Molecular Weight 141.22 g/mol
IUPAC Name This compound
SMILES CN1CCC(CC1)C(=N)N
InChI Key InChI=1S/C7H15N3/c1-10-4-2-6(3-5-10)7(8)9/h6H,2-5H2,1H3,(H3,8,9)

Identification of Current Research Gaps and Future Avenues for this compound Studies

The most significant aspect of the current research landscape for this compound is the scarcity of dedicated studies. This presents both a challenge and a considerable opportunity for new research initiatives.

Current Research Gaps:

Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound. Consequently, comprehensive characterization data (including NMR, IR, mass spectrometry, and crystallographic data) is not available in the scientific literature.

Physicochemical Properties: Detailed experimental data on its physicochemical properties, such as pKa, logP, solubility, and stability, are yet to be determined.

Biological Activity Profile: The compound has not been systematically screened for biological activity. Its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent remains unexplored.

Structure-Activity Relationship (SAR) Studies: Without a baseline of activity, no SAR studies have been conducted to understand how modifications to the this compound scaffold would affect its biological function.

Future Avenues for Research:

Development of Synthetic Protocols: The foremost task is to establish and optimize a robust synthetic pathway to produce high-purity this compound, enabling further study.

Comprehensive Characterization: Once synthesized, the compound must be fully characterized to establish a reference standard for all future chemical and biological research.

Broad Biological Screening: The compound should be subjected to broad-based biological screening against various targets. Based on the activities of related piperidine carboximidamides, initial efforts could focus on kinase inhibitor panels and other enzyme assays relevant to oncology. vulcanchem.comnih.gov

Scaffold for Library Synthesis: Leveraging the this compound core, medicinal chemists could generate a library of novel derivatives. Modifications could be made at the carboximidamide nitrogen atoms to explore a wide chemical space and identify new bioactive agents.

Computational and Modeling Studies: In parallel with experimental work, computational docking and molecular dynamics simulations could be employed to predict potential biological targets and rationalize the binding modes of active derivatives, thereby accelerating the drug discovery process.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3 B13601615 1-Methylpiperidine-4-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

1-methylpiperidine-4-carboximidamide

InChI

InChI=1S/C7H15N3/c1-10-4-2-6(3-5-10)7(8)9/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

DESCDRQLNJNFGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-Methylpiperidine-4-carboximidamide

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary disconnection point is the C-N bond of the carboximidamide group, leading back to a key precursor, 1-methylpiperidine-4-carbonitrile (B1314567). This nitrile is a versatile intermediate that can be accessed from more readily available starting materials.

Further disconnection of the 1-methylpiperidine-4-carbonitrile reveals precursors such as 1-methylpiperidine-4-carboxamide (B1362588), which can be dehydrated to the nitrile. The carboxamide, in turn, can be derived from 1-methylpiperidine-4-carboxylic acid or its corresponding ester, methyl 1-methylpiperidine-4-carboxylate. These carboxylic acid derivatives represent common and commercially available starting points for the synthesis of the piperidine (B6355638) core structure. The N-methyl group can be introduced via reductive amination of a suitable piperidone precursor or by N-alkylation of a piperidine derivative.

Established Synthetic Routes to this compound

While a direct, single-step synthesis of this compound from simple precursors is not well-documented, established multi-step routes can be proposed based on classical organic transformations. A common and logical pathway commences with the synthesis of the 1-methylpiperidine-4-carboxylic acid core, followed by functional group interconversions to construct the desired carboximidamide moiety.

Precursor Identification and Mechanistic Considerations in Synthesis

The synthesis of the key precursor, 1-methylpiperidine-4-carboxylic acid, can be achieved through various methods. One established method involves the transfer hydrogenation of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde (B43269) as the methyl source in the presence of a palladium catalyst.

The conversion of the carboxylic acid or its ester to the carboximidamide typically proceeds through a nitrile intermediate. The carboxylic acid can be converted to the primary amide, 1-methylpiperidine-4-carboxamide, using standard amidation conditions. Subsequent dehydration of the amide, often with reagents like phosphorus oxychloride or thionyl chloride, yields 1-methylpiperidine-4-carbonitrile.

The final and crucial step is the transformation of the nitrile into the carboximidamide. The most established method for this conversion is the Pinner reaction. wikipedia.org This reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous acid (typically HCl) to form an intermediate Pinner salt (an imidate hydrochloride). Subsequent treatment of the Pinner salt with ammonia (B1221849) furnishes the desired carboximidamide. wikipedia.org The mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol. The resulting imidate is then displaced by ammonia to form the final product.

Precursor Reagents and Conditions Intermediate/Product
Isonipecotic AcidFormaldehyde, Pd/C, Formic Acid, Water, Heat1-Methylpiperidine-4-carboxylic acid
1-Methylpiperidine-4-carboxylic acidThionyl chloride, then NH4OH1-Methylpiperidine-4-carboxamide
1-Methylpiperidine-4-carboxamidePOCl3 or SOCl2, Heat1-Methylpiperidine-4-carbonitrile
1-Methylpiperidine-4-carbonitrile1. EtOH, Anhydrous HCl 2. NH3This compound

Optimization of Reaction Conditions and Isolation Procedures

Each step in the proposed synthetic sequence requires careful optimization to maximize yield and purity. In the Pinner reaction, the use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to the corresponding ester. The temperature of the reaction must also be carefully controlled, as higher temperatures can lead to side reactions.

Isolation and purification of this compound, often as its hydrochloride salt, typically involves crystallization or chromatography. The basic nature of the amidine group allows for facile salt formation, which can aid in purification by precipitation from a suitable solvent system.

Influence of Reaction Parameters on Yields and Purity Profiles

Reaction Step Parameter Influence on Yield and Purity
Amide DehydrationDehydrating AgentStronger reagents may lead to higher conversion but also more side products.
Pinner ReactionAnhydrous ConditionsEssential to prevent hydrolysis of the intermediate imidate to an ester.
Pinner ReactionTemperatureLower temperatures are often preferred to minimize side reactions.
Pinner ReactionAmmonia AdditionStoichiometry and mode of addition can affect the final yield of the amidine.

Emerging and Novel Synthetic Approaches for this compound and its Analogues

Modern synthetic chemistry has seen the development of new methods for the synthesis of amidines that may offer advantages over classical approaches like the Pinner reaction. These emerging techniques often utilize catalytic systems to achieve the desired transformation under milder conditions.

Catalytic Systems and Reagents in Piperidine-Imidamide Synthesis

Recent research has focused on the development of catalytic methods for the direct addition of amines to nitriles to form amidines. mdpi.com Transition metal catalysts, such as those based on copper, have shown promise in facilitating this transformation. mdpi.com These catalytic systems can offer improved functional group tolerance and milder reaction conditions compared to the strongly acidic environment of the Pinner reaction.

For the synthesis of this compound, a potential novel approach could involve the direct copper-catalyzed reaction of 1-methylpiperidine-4-carbonitrile with ammonia or an ammonia equivalent. mdpi.com Another emerging strategy involves the use of Lewis acids to promote the addition of amines to nitriles. semanticscholar.org These methods could provide more efficient and environmentally friendly routes to the target molecule and its analogues.

Catalytic System/Reagent Description Potential Advantage
Copper CatalystsFacilitate the direct addition of amines to nitriles. mdpi.comMilder reaction conditions and potentially higher yields.
Lewis AcidsPromote the nucleophilic attack of amines on the nitrile carbon. semanticscholar.orgAvoidance of strongly acidic conditions.

Stereoselective and Regioselective Synthesis of Related Structures

The synthesis of substituted piperidines, core structures related to this compound, is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals. rsc.org Developing methods that control the spatial arrangement (stereoselectivity) and the position of substituents (regioselectivity) is crucial for accessing specific, biologically active molecules.

Several advanced strategies have been developed for the regio- and diastereoselective synthesis of highly substituted piperidines. One approach involves the diastereoselective epoxidation of tetrahydropyridines followed by a regioselective ring-opening of the resulting epoxides. nih.gov This method allows for the creation of piperidinol products with adjacent tetrasubstituted carbons. nih.gov Another powerful technique is the direct, site-selective C-H functionalization of the piperidine ring. The site of substitution can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For instance, rhodium-catalyzed C-H insertions can be directed to the C2, C3, or C4 positions of the piperidine ring, enabling the synthesis of various positional analogues of complex molecules. nih.govresearchgate.net

Further methodologies include:

Asymmetric Cyclopropanation: An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486), followed by a reductive, stereoselective ring-opening of the cyclopropane (B1198618) intermediate. nih.gov

Three-Component Reactions: Inspired by the biosynthesis of piperidine alkaloids, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines from simple precursors. rsc.org

Intramolecular Aza-Michael Reactions: Organocatalytic enantioselective intramolecular aza-Michael reactions can be used in a desymmetrization process to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Biocatalysis: Transaminase enzymes can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org

Table 1: Methodologies for Stereoselective and Regioselective Synthesis of Piperidine Structures

Methodology Description Key Outcome(s) Reference(s)
Diastereoselective Epoxidation & Ring Opening Epoxidation of tetrahydropyridines followed by nucleophilic ring-opening. Access to densely substituted, oxygenated piperidines. nih.gov
Rhodium-Catalyzed C-H Insertion Direct functionalization of C-H bonds on the piperidine ring. Catalyst and protecting group control allows for selective functionalization at C2, C3, or C4 positions. nih.govresearchgate.net
Asymmetric Cyclopropanation & Ring Opening Indirect method involving cyclopropanation of a tetrahydropyridine intermediate. Regio- and stereoselective introduction of substituents at the C3 position. nih.gov
Organocatalytic Aza-Michael Reaction Enantioselective intramolecular cyclization. Synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org
Transaminase-Triggered Cyclization Biocatalytic amination of ω-chloroketones followed by spontaneous cyclization. Enantio-complementary synthesis of 2-substituted piperidines. acs.org

Derivatization and Functionalization Strategies for this compound

The functionalization of this compound can be approached by targeting its two main structural components: the piperidine ring and the carboximidamide moiety. These modifications are essential for structure-activity relationship (SAR) studies and for developing advanced research tools.

Chemical Modifications at the Piperidine Ring

The piperidine scaffold offers several positions for chemical modification. Modern synthetic methods allow for the direct functionalization of C-H bonds, which is a highly efficient strategy for elaborating the core structure.

Direct C-H Functionalization: This is a powerful strategy for introducing new substituents onto the piperidine ring without pre-functionalization. Photoredox catalysis, for example, can achieve highly diastereoselective α-amino C–H arylation on densely substituted piperidines. nih.gov Similarly, rhodium-catalyzed reactions of donor/acceptor carbenes can be used to control functionalization at the C2, C3, and C4 positions. nih.gov

Late-Stage Functionalization: A sequential process involving the selective formation of an endocyclic iminium ion from the piperidine, followed by nucleophilic addition, allows for robust late-stage α-functionalization. acs.org This method is notable for its high endo-selectivity and applicability to a range of N-alkyl piperidines, including N-methyl derivatives. acs.org

Hydrogenation of Pyridine (B92270) Precursors: A common synthetic route to substituted piperidines involves the hydrogenation of a pre-existing, functionalized pyridine ring. researchgate.netnih.gov This allows for the introduction of substituents on the aromatic precursor, which are then carried into the saturated piperidine ring upon reduction. nih.gov

Chemical Modifications at the Carboximidamide Moiety

The carboximidamide group (–C(=NH)NH2) is a key functional group that offers multiple sites for chemical modification, influencing the compound's electronic properties and hydrogen bonding capabilities.

N-Substitution: The primary amine group of the carboximidamide is a site for selective functionalization. This allows for the preparation of N-substituted derivatives, which can alter the molecule's steric and electronic profile.

N-Hydroxylation: The synthesis of N-hydroxy derivatives, such as N-Hydroxy-4-methylpiperidine-1-carboximidamide, introduces a hydroxyl group that can significantly modify reactivity and biological properties.

Conversion to Other Functional Groups: The carboximidamide can be viewed as a synthetic precursor to other nitrogen-containing functional groups. For example, in related systems, carboxamide groups have been replaced by sulfonamide groups to explore the impact on receptor affinity. nih.gov While direct conversion is complex, synthesis could be adapted to yield analogous structures. Studies on enol-carboxamides have also explored various amide modifications to improve potency and selectivity for biological targets. nih.gov

Table 2: Potential Modifications of the Carboximidamide Moiety

Modification Type Description Potential Outcome Reference(s)
N-Substitution Alkylation or acylation of the terminal -NH2 group. Alters steric bulk and electronic properties; modulates binding interactions.
N-Hydroxylation Introduction of a hydroxyl group to one of the nitrogen atoms. Modifies reactivity, hydrogen bonding capacity, and pharmacokinetic properties.
Functional Group Interconversion Replacement of the carboximidamide with bioisosteric groups like sulfonamides. Explores the impact of the hydrogen-bonding motif on biological activity. nih.gov

Conjugation Chemistry for Advanced Research Applications

Conjugating this compound to other molecules, such as fluorescent probes, affinity tags, or larger biomolecules, is a key strategy for its use in advanced research applications. The structure provides several handles for such conjugation.

Hybrid Molecule Synthesis: The carboximidamide moiety can be linked to other pharmacophores to create hybrid molecules with multi-targeted activity. For instance, a series of piperine-carboximidamide hybrids were synthesized to act as antiproliferative agents by linking the two scaffolds. nih.gov This approach leverages molecular hybridization to create compounds with novel biological profiles. nih.gov

Derivatization for Enhanced Detection: The piperidine structure can be incorporated into derivatization tags to improve analytical detection. In one application, N-(4-aminophenyl)piperidine was used as a high proton affinity tag to derivatize organic acids, which significantly improved their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.net This strategy demonstrates how the piperidine moiety can be used to attach a reporter group for analytical purposes. researchgate.net

Linkage to Solid Supports or Biomolecules: The nitrogen atoms in the piperidine ring or the carboximidamide group can serve as points of attachment for linkers, enabling conjugation to solid supports for use in affinity chromatography or to biomolecules like peptides or antibodies for targeted delivery studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on 1-Methylpiperidine-4-carboximidamide

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate electronic structure, molecular orbitals, and charge distributions. However, specific studies applying these methods to this compound are not available in the current body of scientific literature. General principles can be inferred from studies on similar structures, but specific values and detailed analyses for the title compound are absent.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, it is expected that the HOMO would have significant contributions from the lone pairs of the nitrogen atoms in both the piperidine (B6355638) ring and the amidine group. The LUMO would likely be centered on the π* orbital of the C=N bond in the carboximidamide function.

A quantitative analysis, including the precise energy levels of these orbitals and the HOMO-LUMO gap, would require specific quantum chemical calculations that have not been published.

Table 3.1: Hypothetical Molecular Orbital Data

ParameterExpected LocationSignificance
HOMO Nitrogen lone pairs (amidine & piperidine)Region of nucleophilicity, electron donation
LUMO π* orbital of the C=N bondRegion of electrophilicity, electron acceptance
HOMO-LUMO Gap Not DeterminedIndicator of chemical reactivity and stability

Note: This table is based on general chemical principles, as specific calculated data for this compound is not available.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map for this compound would be expected to show regions of negative potential (electron-rich) around the nitrogen atoms of the carboximidamide group, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine groups would exhibit positive potential.

Detailed MEP maps and partial atomic charges, which provide quantitative data on charge distribution, have not been published for this specific compound.

Conformational Analysis and Dynamics of this compound

The flexibility of the piperidine ring and the potential for tautomerism in the carboximidamide group make conformational analysis a key aspect of understanding this molecule's behavior.

The 1-methylpiperidine (B42303) ring typically adopts a chair conformation. The methyl group attached to the nitrogen can be in either an axial or equatorial position. Numerous studies on N-methylpiperidine itself have shown that the equatorial conformer is significantly more stable than the axial one due to reduced steric hindrance. rsc.orgrsc.orgwikipedia.org It is highly probable that in this compound, the piperidine ring will also prefer a chair conformation with the N-methyl group in the equatorial position.

Furthermore, the 4-carboximidamide substituent can also be positioned axially or equatorially. Generally, large substituents on a cyclohexane (B81311) or piperidine ring are more stable in the equatorial position to minimize 1,3-diaxial interactions. Therefore, the most stable conformation is predicted to be the one where both the 1-methyl and the 4-carboximidamide groups are equatorial. However, the precise energy differences between the various possible conformers (eq-eq, eq-ax, ax-eq, ax-ax) are not documented.

The carboximidamide group can exist in different tautomeric forms. Proton transfer can occur between the nitrogen atoms. Amidines are known to be strong bases, and upon protonation, the positive charge is delocalized across both nitrogen atoms, forming a stable amidinium ion. wikipedia.org The equilibrium between the tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents. For this compound, a detailed computational study would be required to determine the relative energies of the possible tautomers and the energy barriers for their interconversion, but such a study is not currently available.

Molecular Dynamics Simulations and Solvent Effects on this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. researchgate.netresearchgate.net An MD simulation of this compound in an aqueous environment, for example, could provide insights into its solvation, the stability of its different conformations in solution, and the dynamics of its hydrogen bonding network with water. In polar solvents, it's possible that conformers with a higher dipole moment, such as an axial conformer, could be stabilized. wikipedia.org However, no specific MD simulation studies for this compound have been reported in the literature.

Computational Prediction of Spectroscopic Signatures

The in-silico prediction of spectroscopic signatures is a vital component of modern chemical analysis, allowing for the theoretical validation of experimental results. However, for this compound, such computational data is absent from the available literature.

Vibrational Spectroscopy Simulations

No studies presenting simulated vibrational spectra (Infrared and Raman) for this compound were found. These simulations, typically performed using Density Functional Theory (DFT), would allow for the assignment of specific vibrational modes to the observed peaks in experimental spectra. The absence of this data prevents a detailed theoretical analysis of the compound's vibrational properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods is a standard practice for structural elucidation. However, there are no available studies that report the theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. Such predictions would be invaluable for confirming the compound's structure and for the assignment of its experimental NMR signals.

Reaction Mechanisms and Reactivity Profiles

Acid-Base Properties of 1-Methylpiperidine-4-carboximidamide

The presence of both a tertiary amine and an imidamide group confers distinct basic properties to this compound, leading to multiple possible protonation states.

This compound possesses two primary basic centers: the nitrogen of the 1-methylpiperidine (B42303) ring and the nitrogen atoms of the carboximidamide group. Consequently, the molecule can exist in different protonation states depending on the pH of the medium.

The pKa of the tertiary amine in N-methylpiperidine is approximately 10.1. nih.gov The imidamide group is significantly more basic than a simple amine or amide due to the resonance stabilization of the resulting amidinium ion upon protonation. echemi.comstackexchange.comunacademy.com The pKa of the conjugate acid of an amidine is typically around 12. stackexchange.com

Given these general values, it can be predicted that the imidamide group is the more basic site and will be protonated first. The second protonation would occur at the piperidine (B6355638) nitrogen.

Predicted Protonation States of this compound:

Structure Predominant Species at pH
Neutral> 12
Monoprotonated (Imidamide)~10-12
Diprotonated (Imidamide and Piperidine)< 10

Note: The pKa values in the table are estimates based on related structures and have not been experimentally determined for this compound.

The high basicity of the imidamide group is a key factor in the reactivity of this compound. This basicity arises from the delocalization of the positive charge over both nitrogen atoms of the imidamide moiety after protonation, forming a resonance-stabilized amidinium ion. unacademy.com

This inherent basicity means that in many reaction conditions, the imidamide group will exist in its protonated form. This protonation enhances the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack. Conversely, in its neutral form, the imidamide nitrogen atoms are nucleophilic. The reaction pathway can therefore be directed by controlling the pH of the reaction medium.

Nucleophilic and Electrophilic Reactivity of this compound

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile under different conditions.

The nitrogen atoms of the carboximidamide group are nucleophilic in their unprotonated state and can participate in reactions with various electrophiles. For instance, they can undergo alkylation, acylation, and condensation reactions. The specific nitrogen that reacts may be influenced by steric factors imposed by the piperidine ring.

Conversely, when protonated or activated, the imidamide carbon becomes a strong electrophilic center. It can be attacked by a range of nucleophiles, including water, alcohols, and other amines, leading to hydrolysis, alcoholysis, or transamidation, respectively. masterorganicchemistry.com

The piperidine ring itself is generally unreactive towards nucleophilic or electrophilic attack due to its saturated and non-aromatic nature. However, functionalization at the carbon atoms of the piperidine ring, particularly at the α-position to the nitrogen, can be achieved through radical reactions or by oxidation to an iminium ion, which can then be attacked by nucleophiles. acs.org While no specific studies on such reactions for this compound are available, these general principles of piperidine chemistry would apply. The presence of the bulky carboximidamide group at the 4-position might sterically hinder reactions at adjacent positions on the ring.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with its flexible piperidine ring and reactive imidamide group, could potentially allow for intramolecular reactions under specific conditions.

While there is no direct evidence in the literature for intramolecular cyclization or rearrangement of this compound, the general reactivity of piperidine derivatives suggests possibilities. For example, if a suitable electrophilic center were introduced elsewhere in the molecule, one of the imidamide nitrogens could act as an intramolecular nucleophile, leading to a bicyclic product. nih.gov

Rearrangement reactions of the piperidine ring itself are also known, though they typically require specific conditions, such as the generation of radical intermediates or the presence of strong acids or bases. acs.orgthieme-connect.com The stability of the this compound structure suggests that such rearrangements would not occur under normal conditions.

Photochemical and Thermally Induced Transformations of this compound

The study of photochemical and thermally induced transformations of chemical compounds is crucial for understanding their stability, reactivity, and potential degradation pathways. For this compound, specific experimental data on its behavior under photochemical and thermal stress is not extensively documented in publicly accessible literature. However, a predictive analysis can be made by examining the known reactivity of its constituent functional groups: the N-methylpiperidine ring and the carboximidamide group.

Photochemical Transformations

The photochemical reactivity of this compound is anticipated to be influenced by the absorption of ultraviolet (UV) or visible light, which can lead to the excitation of electrons and the initiation of various chemical reactions. The primary sites for photochemical activity would likely be the nitrogen atom of the piperidine ring and the carboximidamide functional group.

N-Alkyl Piperidine Moiety: The N-alkyl piperidine portion of the molecule is susceptible to photo-oxidation processes. In the presence of photosensitizers and oxygen, irradiation can lead to the formation of radical intermediates. For instance, photolysis of similar N-alkyl amines can result in the formation of aminium radicals. The subsequent reactions of these radicals can include C-H bond cleavage at the carbon alpha to the nitrogen, potentially leading to N-dealkylation or ring-opening products. Studies on related piperidine derivatives have shown that irradiation can induce the formation of iminium ions through single-electron transfer mechanisms. These reactive intermediates can then undergo further reactions.

Carboximidamide Moiety: The photochemical stability of the carboximidamide group itself is not well-documented in isolation. However, compounds with C=N bonds can undergo photoisomerization or photoreduction. It is plausible that upon irradiation, the carboximidamide group could be involved in radical reactions, especially if other reactive species are generated from the piperidine ring. The presence of lone pairs on the nitrogen atoms could also make this group a site for photooxidative processes.

A summary of potential photochemical transformations, extrapolated from related compounds, is presented in Table 1.

Table 1: Potential Photochemical Transformations of this compound

Transformation Type Potential Reaction Pathway Expected Products (Hypothetical)
Photo-oxidation Formation of piperidinium (B107235) radical cation followed by reaction with oxygen. Piperidine N-oxide derivatives, ring-opened products.
N-Dealkylation Homolytic cleavage of the N-CH₃ bond upon photoexcitation. Piperidine-4-carboximidamide, formaldehyde (B43269).
α-C-H Functionalization Hydrogen abstraction from the carbon adjacent to the piperidine nitrogen. Formation of iminium intermediates, leading to further functionalized products.

| Photo-hydrolysis | Light-induced reaction with water, potentially at the carboximidamide group. | 1-Methylpiperidine-4-carboxamide (B1362588), ammonia (B1221849). |

Thermally Induced Transformations

Thermal degradation of this compound would involve the breaking of chemical bonds due to the input of thermal energy. The stability of the molecule is dictated by the bond dissociation energies of its various covalent bonds.

N-Alkyl Piperidine Moiety: The piperidine ring is a saturated heterocycle and is generally stable at moderate temperatures. However, at elevated temperatures, ring-opening or fragmentation can occur. The C-N and C-C bonds within the ring possess significant bond energies, but thermal decomposition can be initiated at weaker points in the structure. The exhaustive methylation of piperidine and subsequent thermal decomposition of the resulting quaternary ammonium (B1175870) hydroxide (B78521) is a classic example of Hofmann elimination, leading to ring opening. While this compound is not a quaternary salt, analogous thermal eliminations or rearrangements could be possible under harsh conditions.

Carboximidamide Moiety: The thermal behavior of amidines can vary depending on their substitution. Unsubstituted amidines may eliminate ammonia upon heating to form nitriles. For N-substituted amidines, thermal decomposition can lead to a variety of products through complex reaction pathways. Carbodiimide formation via the elimination of ammonia is a known thermal decomposition pathway for some amidine systems. The thermal stability of the carboximidamide group in this specific molecule would also be influenced by the presence of the N-methylpiperidine ring.

Detailed research findings on the thermolysis of closely related structures suggest that decomposition pathways are highly dependent on the specific substituents and reaction conditions. For example, the thermal decomposition of some amidine-containing compounds proceeds via radical mechanisms at high temperatures.

A summary of potential thermally induced transformations is provided in Table 2.

Table 2: Potential Thermally Induced Transformations of this compound

Transformation Type Potential Reaction Pathway Expected Products (Hypothetical)
Hofmann-like Elimination β-hydrogen elimination from the piperidine ring at high temperatures. Ring-opened products.
Amidine Decomposition Cleavage of the C-N bonds within the carboximidamide group. 1-Methylpiperidine-4-carbonitrile (B1314567), ammonia.
Retro-addition/Cyclization Complex rearrangements involving both the ring and the side chain. Various nitrogen-containing heterocyclic compounds.

| Radical Fragmentation | Homolytic cleavage of C-C or C-N bonds at very high temperatures. | Smaller molecular fragments. |

It is important to reiterate that the transformations detailed above are predictive and based on the general chemical principles of the functional groups present in this compound. Rigorous experimental studies, including photolysis and pyrolysis experiments coupled with advanced analytical techniques such as mass spectrometry and NMR spectroscopy, would be necessary to elucidate the precise photochemical and thermally induced transformation pathways of this specific compound.

Structure Activity Relationship Sar and Structure Target Interaction Studies Mechanistic Focus

Principles of Rational Design for 1-Methylpiperidine-4-carboximidamide Derivatives

Rational drug design for derivatives of this compound leverages computational tools and established medicinal chemistry principles to create molecules with enhanced therapeutic profiles. This approach involves a systematic modification of the lead compound to improve its affinity and selectivity for a biological target. The position of the methyl group on the piperidine (B6355638) ring, for instance, can significantly influence the molecule's three-dimensional conformation and, consequently, its binding to target proteins. vulcanchem.com The carboximidamide group is recognized as a key pharmacophore, and its modification is a primary strategy in the design of new analogues. vulcanchem.com

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead identification and optimization. rsc.org It begins with identifying small, low-molecular-weight compounds (fragments) that bind with low affinity to the biological target. These fragments are then optimized into more potent lead compounds. rsc.org The 1-methylpiperidine (B42303) and carboximidamide moieties can be considered as fragments that provide a foundation for building more complex and potent molecules. The piperidine ring serves as a versatile scaffold for further chemical elaboration. vulcanchem.com

A key metric in FBDD is Ligand Efficiency (LE), which assesses the binding energy of a compound per non-hydrogen atom. This allows for the comparison of molecules of different sizes, prioritizing those that have the most potent binding for their size. Other related metrics are also used to guide the optimization process.

Table 1: Key Ligand Efficiency Metrics in Drug Design An interactive data table based on the data in the text.

MetricFormulaDescriptionIdeal Value for Leads
Ligand Efficiency (LE) LE = -ΔG / NMeasures the binding energy per non-hydrogen atom (N). It helps in selecting fragments that bind efficiently.> 0.3 kcal/mol per heavy atom
Lipophilic Ligand Efficiency (LLE or LipE) LLE = pIC₅₀ - cLogPRelates potency (pIC₅₀) to lipophilicity (cLogP), aiming to maximize potency while minimizing lipophilicity to improve ADMET properties.~5–7 or greater for optimized candidates. mtak.hu

Bioisosterism involves substituting one atom or group with another that possesses similar physical, chemical, or biological properties. ufrj.br This strategy is widely used to improve the properties of a lead compound. For this compound, bioisosteric replacements can be applied to both the carboximidamide functional group and the piperidine scaffold.

Carboximidamide Group: This group is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target. vulcanchem.com Its properties can be modulated through modifications like N-hydroxylation to alter reactivity and biological interactions. vulcanchem.com Other functional groups, such as tetrazoles, acyl sulfonamides, or isoxazolols, can serve as bioisosteres for the related carboxylic acid functionality, potentially improving metabolic stability or cell permeability. nih.gov

Piperidine Scaffold: Modifications to the piperidine ring can have a profound impact on activity. Altering the position of the methyl group (e.g., to the 3-position) changes the molecule's stereochemistry and spatial arrangement, which can affect its fit within a binding site. vulcanchem.com The entire scaffold could also be replaced with other cyclic systems like piperazine (B1678402) or morpholine (B109124) to explore different structural spaces and improve properties. tcichemicals.com

Table 2: Examples of Common Bioisosteric Replacements An interactive data table based on the data in the text.

Original GroupPotential Bioisostere(s)Rationale for Replacement
-CH₃ (Methyl) -NH₂, -OH, -F, -ClModify steric bulk, electronics, and potential for hydrogen bonding. cambridgemedchemconsulting.com
-CH₂- -NH-, -O-, -S-Alter bond angles, polarity, and metabolic stability. cambridgemedchemconsulting.com
Phenyl Ring Pyridyl, ThienylChange electronic properties, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com
Carboximidamide Guanidine, N-HydroxycarboximidamideModulate basicity (pKa), hydrogen bonding patterns, and reactivity. vulcanchem.com

Molecular Recognition and Binding Modes at Biological Targets

The biological activity of this compound and its derivatives is dictated by how they are recognized at the molecular level by their protein targets. The carboximidamide group is particularly important, as it can form multiple hydrogen bonds that anchor the ligand in the active site, enhancing both binding affinity and specificity. vulcanchem.com

Computational methods are indispensable for visualizing and understanding ligand-target interactions.

Molecular Docking: This technique predicts the binding conformation and affinity of a ligand within the active site of a target protein. Docking studies performed on related piperine-carboximidamide hybrids have successfully identified binding modes in kinases like BRAF and CDK2. nih.govsemanticscholar.org Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. For other piperidine derivatives, docking has been used to elucidate binding to targets like the CCR5 receptor. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interactions in a physiological environment. mdpi.com These simulations are used to assess the stability of the binding pose predicted by docking. nih.govresearcher.life Key parameters like the root-mean-square deviation (RMSD) of the complex are monitored to confirm that the ligand remains stably bound in the active site. mdpi.comresearchgate.net

The specific interactions between the ligand and target residues determine the binding affinity.

Hydrogen Bonding: The carboximidamide moiety is a potent hydrogen bond donor and acceptor. vulcanchem.com In studies of related compounds, this group has been shown to form crucial hydrogen bonds with the backbone or side chains of amino acids in the active site. For example, in a study of piperine-carboximidamide hybrids targeting the BRAF kinase, hydrogen bonds were observed with residues such as Asparagine 580 and Aspartic acid 594. nih.gov In some cases, strong ionic interactions, or salt bridges, can form between the protonated carboximidamide group and acidic residues like glutamate (B1630785) or aspartate in the binding pocket. nih.gov

Hydrophobic Interactions: The 1-methylpiperidine portion of the molecule contributes to binding primarily through hydrophobic and van der Waals interactions. The aliphatic ring and the methyl group can fit into nonpolar pockets of the active site, interacting with hydrophobic amino acid residues. nih.gov

Selectivity is achieved when a compound interacts more favorably with its intended target than with other off-target proteins. This can be engineered by introducing functional groups that exploit unique features of the target's active site. vulcanchem.com The specific spatial arrangement conferred by the 4-methylpiperidine (B120128) scaffold can provide an optimal geometry for binding to one target over another. vulcanchem.com For more complex derivatives, the nature and substitution pattern on other parts of the molecule can be fine-tuned to achieve high selectivity for specific enzyme isoforms or receptor subtypes. nih.gov

Enzymatic Inhibition Mechanisms by this compound Analogues

The structural motif of a substituted piperidine ring coupled with a carboximidamide group is a recurring feature in the design of various enzyme inhibitors. While specific kinetic data for this compound is not extensively documented in publicly available literature, the broader class of piperidine-carboximidamide derivatives has been investigated for its inhibitory potential against several enzyme families, particularly kinases.

Kinetic Characterization of Inhibition Parameters (e.g., Ki, IC50 as molecular constants)

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the potential inhibitory potency of this compound. For instance, a series of piperine-carboximidamide hybrids have demonstrated significant inhibitory activity against enzymes such as EGFR, BRAF, and CDK2. nih.gov

In a study focusing on these hybrids, several compounds exhibited potent enzymatic inhibition. For example, certain derivatives showed IC50 values ranging from 96 to 127 nM against EGFR. nih.gov The same study identified compounds with IC50 values of 49 nM and 40 nM against BRAFV600E, and a particularly potent derivative with an IC50 value of 12 nM against CDK2. nih.gov Another related aryl carboximidamide derivative displayed an IC50 of 0.33 µM against BRAFV600E. nih.gov

While these values are for more complex structures than this compound, they highlight the potential of the carboximidamide moiety, in conjunction with a cyclic amine scaffold, to engage with the active sites of kinases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial parameters for quantifying the potency of an inhibitor. The Ki represents the dissociation constant of the enzyme-inhibitor complex, providing a measure of binding affinity, while the IC50 indicates the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

Interactive Data Table: Enzymatic Inhibition of Carboximidamide Analogues

Compound Class Target Enzyme IC50
Piperine-carboximidamide hybrids EGFR 96 - 127 nM
Piperine-carboximidamide hybrids BRAFV600E 40 - 49 nM
Piperine-carboximidamide hybrids CDK2 12 nM

Active Site Interactions and Allosteric Modulation Studies

The carboximidamide group is a key pharmacophore that can participate in multiple hydrogen bonding interactions with amino acid residues within an enzyme's active site. nih.gov Docking studies of piperine-carboximidamide hybrids within the EGFR active site have revealed potential hydrogen bond interactions with proline and glycine (B1666218) residues. nih.gov These interactions are crucial for the stable binding and subsequent inhibition of the enzyme.

Beyond competitive inhibition at the active site, piperidine-containing molecules have also been identified as allosteric modulators of enzyme and receptor function. nih.govresearchgate.netsciencesnail.com Allosteric modulators bind to a site topographically distinct from the primary active site, inducing a conformational change that alters the protein's activity. While direct evidence for allosteric modulation by this compound is lacking, the potential for such a mechanism exists within this class of compounds.

Receptor Binding Profiles and Mechanistic Agonism/Antagonism Studies (at the molecular level)

Analogues of this compound have been extensively studied for their interactions with various G protein-coupled receptors (GPCRs) and ion channels, demonstrating a range of binding affinities and functional activities.

Ligand-Receptor Affinity and Occupancy in In Vitro Systems

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).

Studies on a diverse set of piperidine and piperazine-based compounds have revealed nanomolar affinities for the sigma-1 (σ1) receptor, with Ki values ranging from 3.2 to 434 nM. nih.gov Notably, N-methylpiperidine derivatives have shown particularly high affinity and selectivity for the σ1 receptor. nih.gov The N-methyl group plays a significant role in the interaction with the lipophilic binding pocket of the receptor. nih.gov

Interactive Data Table: Receptor Binding Affinities of Piperidine Analogues

Compound Class Target Receptor Ki Range

Elucidation of Signal Transduction Pathway Modulation

Upon binding to a receptor, a ligand can act as an agonist, initiating a cellular response, or as an antagonist, blocking the action of an agonist. This modulation of receptor activity triggers a cascade of intracellular events known as signal transduction.

The activation of G protein-coupled receptors, a common target for piperidine derivatives, typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, such as calcium and potassium channels. nih.gov For instance, cannabinoids, which share structural similarities with some piperidine-based signaling molecules, can modulate perivascular sympathetic and sensory neurotransmission through their interaction with CB1 receptors and TRP channels. sigmaaldrich.com

Furthermore, the Keap1-Nrf2/ARE signaling pathway, a critical pathway in cellular defense against oxidative stress, can be modulated by various small molecules. Activation of this pathway leads to the expression of downstream antioxidant genes. nih.gov While the direct effect of this compound on this or other specific signaling pathways has not been elucidated, the potential for such modulation by piperidine-containing compounds is an active area of research.

Mechanistic Insights into Biological Activity in Cell-Free or Isolated Systems

Cell-free assays and studies on isolated biological systems provide a controlled environment to dissect the direct molecular interactions of a compound, independent of cellular uptake, metabolism, and other complex biological processes.

In such systems, the carboximidamide moiety is recognized for its ability to form strong hydrogen bonds, a key factor in its interaction with biological targets. nih.gov The piperidine ring serves as a versatile scaffold that can be functionalized to enhance binding affinity and selectivity. nih.gov

For example, piperidine-4-carboxamide derivatives have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, suggesting a direct interaction with this essential bacterial enzyme. nih.gov In another example, piperidine carboxamides have been shown to act as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) channel, binding to a hydrophobic site at the interface of transmembrane segments. nih.gov These studies in isolated systems provide fundamental insights into the molecular mechanisms that underpin the biological activity of this class of compounds.

Modulation of Protein-Protein Interactions

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Interference with Nucleic Acid Processing

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Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental for isolating 1-Methylpiperidine-4-carboximidamide from complex matrices, such as reaction mixtures or biological samples, and for its quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the research objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the compound's polar and basic nature, reverse-phase (RP) HPLC is the most common approach. Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with adequate retention.

Given that the target molecule lacks a strong native chromophore, detection can be a challenge. For quantitative analysis, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), a strategy proven effective for similar heterocyclic amines like piperazine (B1678402), can be employed to enhance detection by UV-Vis spectrophotometry. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity without the need for derivatization.

Optimization of an RP-HPLC method involves several key parameters. The mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is adjusted to control retention and selectivity. The pH of the aqueous phase is critical; maintaining an acidic pH (e.g., using 0.1% trifluoroacetic acid or formic acid) ensures the carboximidamide and piperidine (B6355638) nitrogen atoms are protonated, leading to predictable and sharp peak shapes on C18 columns. nih.gov The use of 1-methylpiperidine (B42303) as a mobile phase additive has been shown in other contexts to improve chromatographic resolution and suppress background noise, particularly in LC-MS applications. nih.gov

Table 1: Typical Starting Parameters for HPLC Method Development for this compound

Parameter Suggested Condition Rationale
Column C18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) nih.gov Provides good retention for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Ensures analyte is in ionized form; compatible with MS detection.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the compound.
Gradient 5% to 95% B over 8-10 minutes nih.gov To effectively elute the target analyte and potential impurities.
Flow Rate 0.8 - 1.0 mL/min nih.gov Standard flow rate for analytical columns.
Column Temperature 25 - 40 °C To improve peak shape and reproducibility.

| Detection | UV (210 nm) or Mass Spectrometry (ESI+) | Low UV for general detection; MS for high sensitivity/specificity. |

This interactive table summarizes typical starting conditions for developing an HPLC method.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility. Therefore, GC analysis typically requires chemical derivatization to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization strategy for compounds containing amine functional groups.

GC is particularly useful for identifying and quantifying volatile impurities, such as piperidine, that may be present in a sample. google.com Headspace GC, where the vapor above the sample is injected, is an effective technique for this purpose. google.com When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of volatile components. unodc.org

Method development for GC analysis of derivatives would involve optimizing the temperature program, carrier gas flow rate, and injector settings. A mid-polarity column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is often suitable for separating such derivatives. google.comunodc.org

Table 2: General GC-MS Parameters for Analysis of Related Piperidine Compounds

Parameter Suggested Condition Reference
Column 5% Phenyl/95% Methyl Silicone (30 m x 0.25 mm, 0.25 µm film) General purpose column with good resolving power.
Carrier Gas Helium or Hydrogen Inert carrier gas for GC-MS.
Injector Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program Initial 100°C, ramp at 10°C/min to 290°C, hold for 20 min A typical temperature ramp to separate compounds with different boiling points. unodc.org

| Detector | Mass Spectrometer (EI, 70 eV) | Provides structural information for identification. |

This interactive table outlines common GC-MS conditions used for analyzing piperidine-related structures.

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. diva-portal.org Given its basic nature, this compound is an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE). In a low-pH background electrolyte (BGE), the compound will be positively charged and migrate based on its charge-to-size ratio. diva-portal.org

CE method development involves optimizing the BGE composition (e.g., phosphate, borate), its pH, and concentration. The pH is a powerful tool for manipulating the electrophoretic mobility of the analyte and the electroosmotic flow (EOF), thereby controlling resolution and analysis time. diva-portal.org The addition of organic solvents like methanol or acetonitrile to the BGE can further modify separation selectivity. researchgate.net For separating the target compound from neutral impurities, Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to form micelles as a pseudo-stationary phase, can be employed. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the sensitive and selective characterization of the analyte. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for confirming the identity of this compound and for elucidating the structures of unknown impurities or metabolites. When coupled with HPLC (LC-HRMS), it is a powerful tool for analysis. nih.gov

Electrospray ionization (ESI) in the positive ion mode is the preferred technique, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions. The high resolving power of analyzers like time-of-flight (TOF) or Orbitrap allows for the differentiation of compounds with very similar nominal masses.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation pathways include cleavage of the carboximidamide group and ring-opening reactions of the piperidine core. This detailed structural information is invaluable for confirming the compound's identity in complex mixtures and for monitoring its formation in real-time during chemical synthesis.

Table 3: Predicted Exact Masses for HRMS Analysis of this compound (C₈H₁₇N₃)

Ion Species Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₈H₁₈N₃⁺ 156.1501
[M+Na]⁺ C₈H₁₇N₃Na⁺ 178.1320

| [M+K]⁺ | C₈H₁₇N₃K⁺ | 194.1060 |

This interactive table shows the calculated exact masses of common adducts for HRMS identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of this compound in solution. A suite of 1D (¹H, ¹³C) and 2D NMR experiments is employed for this purpose.

Detailed analysis of a structurally similar compound, 4-(1-pyrrolidinyl)piperidine, demonstrates the power of these techniques. researchgate.net

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

¹³C NMR & DEPT: Reveal the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring. researchgate.net

2D HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms. researchgate.net

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the N-methyl group and the carboximidamide moiety to the piperidine ring.

Beyond confirming the chemical structure, NMR is used to study the compound's conformation. The piperidine ring adopts a chair conformation to minimize steric strain. The 1-methyl and 4-carboximidamide substituents can occupy either axial or equatorial positions. Through-space correlations from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, along with the analysis of ¹H-¹H coupling constants, can determine the preferred conformation, which is expected to have the bulkier substituents in the more stable equatorial positions. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Group Nucleus Predicted Chemical Shift (δ, ppm) Notes
N-CH₃ ¹H ~2.2 - 2.5 Singlet
¹³C ~45 - 50
Piperidine Ring CH₂ ¹H ~1.5 - 3.2 Complex multiplets
¹³C ~25 - 55
Piperidine Ring CH ¹H ~2.5 - 3.0 Multiplet
¹³C ~35 - 45
C=NH ¹³C ~155 - 165 Quaternary carbon, no ¹H signal

| NH/NH₂ | ¹H | ~6.0 - 8.0 | Broad signals, may exchange with solvent |

This interactive table provides estimated chemical shift ranges for the main functional groups in the molecule.

X-ray Crystallography for Solid-State Structure and Co-Crystallization with Molecular Targets

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical properties and its interactions with biological targets.

Currently, a specific, publicly accessible X-ray crystal structure for this compound has not been identified in the scientific literature. However, the crystallographic analysis of related piperidine derivatives provides insight into the likely solid-state conformations. For instance, studies on various substituted piperidine rings confirm that the six-membered ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov The orientation of the carboximidamide group at the C4 position (whether axial or equatorial) would be a key structural feature determined by this analysis.

The table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Interactive Data Table: Illustrative Crystallographic Parameters for a Piperidine Derivative (Note: This table is a hypothetical representation for illustrative purposes.)

ParameterValueUnit
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.16Å
b10.48Å
c14.69Å
α90°
β97.47°
γ90°
Volume1069ų
Z4

This illustrative data is based on parameters reported for related heterocyclic compounds and shows the typical information generated in a crystallographic study. researchgate.net

Co-crystallization with Molecular Targets

Co-crystallization is a powerful extension of X-ray crystallography used extensively in structure-aided drug design. nih.govresearchgate.net This technique involves crystallizing a target protein or enzyme in complex with a ligand, such as this compound. The resulting co-crystal structure reveals the precise binding mode of the ligand within the protein's active site, highlighting key intermolecular interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govamgen.com

This information is invaluable for:

Understanding Mechanism of Action: Visualizing how the compound interacts with its biological target at an atomic level.

Lead Optimization: Guiding the rational design of more potent and selective analogs by modifying the ligand's structure to enhance favorable interactions or displace unfavorable ones. amgen.com

While no co-crystal structures involving this compound have been reported in the searched literature, this approach remains a critical step in the research and development of small molecule inhibitors. The process generally involves screening numerous conditions to find one that supports the formation of a well-ordered crystal of the protein-ligand complex. creative-biostructure.com

Quantitative Analysis in Research Matrices (e.g., reaction mixtures, cell lysates)

Quantitative analysis is essential for determining the concentration of a compound in complex biological or chemical matrices. This is fundamental for studies ranging from chemical reaction monitoring to cellular uptake and metabolism experiments. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. americanpharmaceuticalreview.com

Development and Validation of Research Assays

The development of a robust quantitative assay for this compound would involve a systematic process to ensure reliable and accurate measurements.

Key Steps in Assay Development:

Mass Spectrometry Optimization: The compound would be infused into a mass spectrometer to determine its optimal ionization parameters and to identify a specific precursor ion and one or more product ions for detection. This is typically done using multiple reaction monitoring (MRM) for high selectivity. americanpharmaceuticalreview.com

Chromatographic Separation: A suitable liquid chromatography method would be developed to separate this compound from other components in the matrix (e.g., starting materials in a reaction mixture or proteins and lipids in cell lysates). Reversed-phase chromatography is a common starting point for small, polar molecules.

Sample Preparation: A protocol for extracting the analyte from the research matrix is developed. This could involve protein precipitation for cell lysates or a simple "dilute-and-shoot" approach for cleaner matrices like reaction mixtures. researchgate.net

Internal Standard Selection: An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) is chosen to account for variability in sample processing and instrument response.

Method Validation: The assay is validated according to established guidelines to confirm its performance characteristics.

Assessment of Sensitivity, Specificity, and Reproducibility

Validation ensures that the analytical method is fit for its intended purpose. The key parameters assessed are:

Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. seracare.com High sensitivity is crucial when analyzing samples with low compound concentrations.

Specificity (or Selectivity): This is the assay's ability to differentiate and quantify the analyte in the presence of other components in the sample. immqas.org.uk Specificity is confirmed by demonstrating a lack of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Reproducibility: This refers to the consistency of the results over time and under different conditions. It is assessed by evaluating intra-assay (within the same run) and inter-assay (between different runs) precision and accuracy using quality control (QC) samples at multiple concentration levels. umaryland.edu

The table below provides an example of the kind of data generated during the validation of a quantitative assay.

Interactive Data Table: Illustrative Assay Validation Parameters for a Small Molecule (Note: This table is a hypothetical representation for illustrative purposes.)

ParameterMetricLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (500 ng/mL)
Intra-Assay Precision (%CV)4.53.22.8
Accuracy (%RE)-2.11.5-0.8
Inter-Assay Precision (%CV)6.85.14.3
Accuracy (%RE)-3.42.00.5
Sensitivity LLOQ1.0 ng/mL
Specificity InterferenceNo significant interference observed in blank matrix

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error.

This rigorous validation process ensures that the data generated using the analytical method is reliable and can be confidently used to support research findings. While specific validated assays for this compound are not detailed in the available literature, these established principles would guide the development of such methods for future research applications.

Potential Applications in Chemical Biology and Materials Science Non Clinical

1-Methylpiperidine-4-carboximidamide as a Chemical Probe

As a chemical probe, this compound can be a valuable tool for dissecting complex biological systems. Its ability to interact with biological molecules makes it suitable for studies aimed at understanding cellular processes at the molecular level.

Target identification and validation are crucial steps in the development of new therapeutic strategies. wjbphs.com Chemical probes are essential in this process to confirm that modulating a specific molecular target has a tangible effect on disease progression. wjbphs.com The carboximidamide group, a key feature of this compound, is recognized as an important pharmacophore in the development of enzyme inhibitors. vulcanchem.com

While direct studies on this compound for target identification are not extensively documented, research on related carboximidamide-containing compounds offers significant insights. For instance, novel piperine-carboximidamide hybrids have been developed as cytotoxic agents that target specific enzymes like EGFR, BRAF, and CDK2. nih.govnih.gov These hybrids have demonstrated potent inhibitory activity against these protein kinases, which are often implicated in cancer. nih.gov This suggests that the carboximidamide moiety is crucial for the interaction with these biological targets. nih.gov

The process of target validation ensures that the identified molecular targets are biologically relevant to the disease process. wjbphs.com The use of compounds like this compound could help in validating such targets through pharmacological means, providing a basis for the development of more precise therapeutic interventions. wjbphs.com

Related Compound Class Target Enzymes Significance in Target Validation
Piperine-carboximidamide hybridsEGFR, BRAF, CDK2Demonstrates the potential of the carboximidamide group to interact with and inhibit key kinases involved in disease. nih.govnih.gov
Aryl carboximidamidesp38α/BRAFV600EShows the essential role of the carboximidamide moiety for dual inhibitory activity. nih.gov

Proteomics and metabolomics are powerful disciplines for understanding the global changes in proteins and metabolites within a biological system. mdpi.com These approaches are increasingly used to gain mechanistic insights into diseases and to discover new biomarkers. mdpi.com Integrating proteomics and metabolomics can elucidate the relationship between proteins and metabolites, offering a more complete picture of cellular functions. nih.gov

Chemical probes can be utilized in chemoproteomic approaches to identify protein-metabolite interactions. nih.gov Although direct applications of this compound in proteomics and metabolomics are not widely reported, its structural features suggest potential utility. The compound could be used to study specific enzyme classes, such as kinases or phosphatases, which are common targets in proteomics studies. vulcanchem.com By developing derivatives of this compound that can be used in affinity-based proteomics, researchers could potentially identify novel protein targets and interaction networks.

Combining proteomics and metabolomics allows for the quantification of changes in both metabolites and the enzymes that regulate them, which can advance the understanding of pathophysiological mechanisms. frontiersin.org The use of a chemical probe like this compound could help in perturbing specific pathways, with the resulting changes in the proteome and metabolome providing valuable information about its mechanism of action and downstream effects.

Integration into Supramolecular Structures and Self-Assembly

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. researchgate.net The design of molecules that can participate in these processes is crucial for creating novel materials with tailored properties.

Molecular receptors are functional materials designed to bind specific guest molecules, a principle central to host-guest chemistry. amu.edu.plchemrxiv.org Cyclodextrins are a classic example of host molecules that can encapsulate guest molecules within their cavity, forming stable complexes. mdpi.com The stability of these host-guest complexes is influenced by non-covalent interactions such as hydrogen bonds and van der Waals forces. mdpi.com

The this compound structure possesses features that are attractive for the design of molecular receptors. The carboximidamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with complementary guest molecules. vulcanchem.com The piperidine (B6355638) ring provides a rigid scaffold that can be further functionalized to create specific binding pockets. researchgate.net While not directly studied, it can be hypothesized that this compound could act as a guest molecule, fitting into the cavity of hosts like cyclodextrins, or be incorporated into larger molecular structures designed to act as hosts for other small molecules.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. mdpi.com They are a powerful tool for controlling the surface properties of materials. mdpi.comnih.gov The formation and structure of SAMs are dependent on the anchoring group that binds to the substrate, the molecular backbone, and the terminal functional groups. nih.gov

The carboximidamide group of this compound could potentially serve as a head group for forming SAMs on appropriate substrates. The ability of this group to form hydrogen bonds could lead to well-ordered intermolecular interactions within the monolayer, influencing its packing and stability. The development of such SAMs could be used to create surfaces with specific chemical functionalities for applications in sensors or as biocompatible coatings. The self-assembly process could also be extended to form other nanostructures, such as fibers or vesicles, in solution, driven by the intermolecular interactions of the carboximidamide and piperidine moieties. researchgate.net

Role in Polymer Science or Functional Material Design

The incorporation of specific functional groups into polymers is a key strategy for creating functional materials with advanced properties. This compound can serve as a building block in polymer science. vulcanchem.com Its carboximidamide group can be reacted to introduce guanidine-like functionalities into a polymer chain. vulcanchem.com This could be achieved either by synthesizing a monomer derived from this compound or by post-polymerization modification.

The introduction of the this compound moiety into a polymer could impart unique properties, such as basicity, and the ability to coordinate with metal ions or form specific hydrogen bonding networks. These properties could be exploited in the design of functional materials for applications in catalysis, separation sciences, or as smart materials that respond to external stimuli like pH. The synthesis of heterocyclic compounds with potential applications in materials science is another area where this compound could be utilized as a reagent. vulcanchem.com

Use as Monomer or Cross-linking Agent

The bifunctional nature of this compound, possessing two reactive nitrogen centers, suggests its potential utility as a monomer in step-growth polymerization or as a cross-linking agent for existing polymer chains.

As a Monomer:

Step-growth polymerization requires monomers with at least two reactive functional groups that can form new covalent bonds. This compound can be considered a bifunctional monomer where the carboximidamide group can act as a nucleophile. For instance, it could potentially react with bifunctional electrophiles such as diisocyanates or diepoxides to form novel polymers.

Reaction with Diisocyanates: The nucleophilic nitrogen atoms of the carboximidamide group could attack the electrophilic carbon of the isocyanate group, leading to the formation of a polyurea-like structure. This reaction is analogous to the formation of polyureas from diamines and diisocyanates.

Reaction with Diepoxides: The amidine group could also participate in the ring-opening of epoxide groups, forming a polymer with β-amino alcohol linkages. The reaction of amines with epoxides is a well-established method for polymer synthesis and cross-linking.

The resulting polymers would incorporate the piperidine and carboximidamide moieties into their backbone, potentially imparting unique properties such as pH-responsiveness, metal-chelating abilities, or specific biological interactions.

Electrophilic MonomerPotential Polymer LinkageAnticipated Polymer Properties
Diisocyanate (e.g., MDI, TDI)Urea-likeHigh thermal stability, potential for hydrogen bonding
Diepoxide (e.g., Bisphenol A diglycidyl ether)β-amino alcoholGood adhesion, chemical resistance

As a Cross-linking Agent:

For this compound to act as a cross-linking agent, it would need to react with functional groups present on pre-existing polymer chains. For example, polymers containing carboxylic acid, acyl chloride, or epoxy groups could be susceptible to cross-linking by this molecule. The reaction would introduce the piperidine-carboximidamide structure as a bridge between polymer chains, thereby modifying the material's mechanical and chemical properties, such as increasing its rigidity, thermal stability, and solvent resistance.

Surface Functionalization for Biocompatibility or Catalysis

The modification of material surfaces is crucial for a wide range of applications, from biomedical implants to industrial catalysts. The chemical groups present in this compound offer handles for its covalent attachment to various surfaces, potentially enhancing their biocompatibility or conferring catalytic activity.

Surface Functionalization for Biocompatibility:

Biocompatible coatings are essential for medical devices and implants to minimize adverse reactions from the body. Amidine-functionalized surfaces have been shown to reduce platelet adhesion, a critical factor in blood-contacting materials. It is hypothesized that the amidine group can inhibit the classical complement pathway. Therefore, immobilizing this compound onto a material surface could improve its biocompatibility.

Methods for surface functionalization could include:

Attachment to Carboxylic Acid-Functionalized Surfaces: Surfaces containing carboxylic acid groups can be activated (e.g., with carbodiimides) to react with the amine groups of the carboximidamide moiety, forming a stable amide bond.

Reaction with Epoxy-Functionalized Surfaces: Surfaces modified with epoxy groups can directly react with the nucleophilic amidine to form a covalent linkage.

The presence of the hydrophilic and potentially bio-interactive piperidine-carboximidamide moiety on the surface could lead to improved wettability and reduced protein adsorption, both of which are desirable for biocompatible materials.

Surface Functional GroupCoupling ChemistryPotential Application
Carboxylic Acid (-COOH)Carbodiimide-mediated amide bond formationBiomedical implants, biosensors
EpoxyNucleophilic ring-openingBiocompatible coatings, affinity chromatography supports
Isocyanate (-NCO)Urea bond formationFunctionalized membranes, drug delivery systems

Surface Functionalization for Catalysis:

Piperidine and its derivatives are known to act as basic catalysts in various organic reactions. By immobilizing this compound onto a solid support, such as silica (B1680970) or magnetic nanoparticles, a heterogeneous catalyst could be developed. The piperidine moiety would serve as the catalytic site. For instance, piperidine-functionalized magnetic nanoparticles have been successfully used as reusable catalysts for the synthesis of 2-aminochromenes. acgpubs.orgresearchgate.net

The immobilization of the catalyst on a solid support offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow reactions. The carboximidamide group could serve as the anchor for attaching the molecule to the support, for example, through reaction with a functionalized silane (B1218182) on a silica surface.

Future Directions and Emerging Research Avenues

Development of Chemo- and Biocatalytic Synthetic Pathways

The synthesis of highly functionalized piperidine (B6355638) scaffolds is a significant focus in medicinal chemistry due to their prevalence in bioactive molecules. nih.govresearchgate.net Future research will likely concentrate on developing more efficient and sustainable synthetic routes to 1-methylpiperidine-4-carboximidamide and its derivatives.

Chemo-enzymatic Strategies: A promising approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity, a critical factor in determining a molecule's biological activity. nih.gov For instance, the use of enzymes like amine oxidases and ene-reductases can facilitate the asymmetric dearomatization of pyridine (B92270) precursors to yield chiral piperidines. nih.govacs.org This chemo-enzymatic approach could be adapted for the synthesis of stereochemically defined analogs of this compound, providing access to a wider range of molecular geometries for biological screening.

Biocatalytic Cascades: The development of one-pot biocatalytic cascade reactions represents another frontier. rsc.org These processes, which utilize multiple enzymes sequentially, can significantly streamline the synthesis of complex molecules. For example, a hybrid bio–organocatalytic cascade involving a transaminase could be engineered to produce key intermediates for the synthesis of substituted piperidines. rsc.orgdocumentsdelivered.com Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have already demonstrated utility in the multicomponent synthesis of piperidine derivatives, offering the advantages of catalyst reusability and enhanced stability. rsc.org

Scalable C-H Functionalization: Recent advances in enzymatic C-H oxidation offer a powerful tool for the late-stage functionalization of piperidine rings. chemistryviews.org By employing enzymes like proline hydroxylases, it is possible to introduce hydroxyl groups into specific positions on the piperidine scaffold, which can then be further modified. chemistryviews.org This strategy could be applied to the 1-methylpiperidine (B42303) backbone to generate a library of derivatives with diverse functionalities.

The table below summarizes potential enzymatic approaches for the synthesis of functionalized piperidine scaffolds relevant to this compound.

Enzymatic ApproachEnzyme Class ExamplePotential Application in Synthesizing DerivativesKey Advantage
Asymmetric DearomatizationAmine Oxidase / Ene-ReductaseCreation of chiral piperidine intermediatesHigh stereoselectivity
Biocatalytic CascadeTransaminaseOne-pot synthesis of complex piperidinesIncreased efficiency and reduced waste
C-H OxidationProline HydroxylaseLate-stage functionalization of the piperidine ringAccess to diverse derivatives
Multicomponent ReactionLipase (e.g., CALB)Efficient assembly of the piperidine coreCatalyst reusability and stability

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. astrazeneca.commednexus.orgresearchgate.net These computational tools can analyze vast datasets to identify promising molecular scaffolds and predict their biological activities.

Predictive Modeling for Structure-Activity Relationships: Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel derivatives. tandfonline.comresearchgate.net These models can identify the structural features that are most important for a desired biological effect, guiding the design of more potent and selective compounds. nih.gov For instance, a QSAR model could be developed to predict the inhibitory activity of this compound analogs against a specific enzyme target.

The following table outlines the potential applications of AI and ML in the design of compounds based on the this compound scaffold.

AI/ML ApplicationTechnique ExampleObjectivePotential Outcome
Novel Scaffold GenerationGenerative Adversarial Networks (GANs)Discover new core structures with similar propertiesIdentification of novel intellectual property
Activity PredictionQuantitative Structure-Activity Relationship (QSAR)Predict the biological activity of new derivativesPrioritization of synthetic targets
Lead OptimizationDeep LearningEnhance potency and selectivityDevelopment of more effective drug candidates
De Novo DesignReinforcement LearningGenerate molecules with desired propertiesCreation of tailored therapeutic agents

Discovery of Novel Molecular Interactions and Mechanistic Insights in Chemical Systems

A deeper understanding of the molecular interactions and reaction mechanisms involving the this compound scaffold is crucial for its rational design and application.

Computational Docking and Molecular Dynamics: Molecular docking and dynamics simulations are powerful computational tools for studying the binding of small molecules to biological targets. nih.govrsc.org These methods can predict the binding mode of this compound derivatives in the active site of a protein, revealing key interactions that contribute to affinity and selectivity. nih.gov Such studies can guide the design of analogs with improved binding characteristics. The carboximidamide group, with its capacity for hydrogen bonding, is a key feature to consider in these simulations.

Mechanistic Studies of Related Compounds: Research on related carboximidamide-containing compounds has provided valuable mechanistic insights. For instance, studies on piperine-carboximidamide hybrids have elucidated their multi-targeted inhibitory pathways in cancer cells. nih.govsemanticscholar.orgnih.gov These findings suggest that the carboximidamide moiety can play a crucial role in interacting with key residues in enzyme active sites. nih.gov Future research could explore similar mechanistic pathways for this compound derivatives.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs can provide valuable SAR data. This information can reveal which parts of the molecule are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.

Design of Advanced Molecular Tools and Probes Based on the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the development of molecular tools and probes for chemical biology research.

Fluorescent Probes: By conjugating the this compound scaffold to a fluorophore, it may be possible to create fluorescent probes for imaging and sensing applications. rsc.org The piperidine or piperazine (B1678402) moiety is a common component in the design of fluorescent probes for detecting specific analytes or for cellular imaging. nih.govresearchgate.net The design of such probes often involves a "covalent-assembly" principle, where the interaction with the target analyte triggers a change in the fluorescent properties of the molecule. rsc.org For example, probes based on hydrazine-carbothioamide have been developed for the detection of metal ions. mdpi.com

Chemical Probes for Target Identification: Derivatives of this compound could be functionalized with reactive groups to create chemical probes for identifying their biological targets. These probes can be used in chemoproteomics experiments to covalently label their binding partners in complex biological samples, enabling the identification of novel drug targets.

Molecularly Imprinted Polymers: The scaffold could also be used as a template for the creation of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functional groups to the template molecule. These materials can be used for selective recognition and sensing applications. mdpi.com

The table below provides examples of potential molecular tools and probes that could be developed from the this compound scaffold.

Tool/Probe TypeDesign PrinciplePotential Application
Fluorescent ProbeConjugation with a fluorophoreCellular imaging, analyte sensing
Chemical ProbeIncorporation of a reactive groupTarget identification and validation
Molecularly Imprinted PolymerUse as a template moleculeSelective recognition and separation

Q & A

Q. What are the common synthetic routes for 1-Methylpiperidine-4-carboximidamide?

The synthesis typically involves functional group transformations starting from 4-methylpiperidine. Key steps include introducing the carboximidamide moiety through reactions such as amidination or substitution. For example, reacting 4-methylpiperidine with cyanamide derivatives under controlled pH and temperature conditions can yield the target compound. Optimization of solvent choice (e.g., polar aprotic solvents) and reaction time is critical to achieving high purity (>95%) . Retrosynthetic analysis using AI-driven tools (e.g., PISTACHIO, REAXYS) can predict feasible routes by prioritizing precursor availability and reaction feasibility .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of the methyl group and amidine functionality. Chemical shifts for the amidine protons typically appear at δ 6.5–7.5 ppm in DMSO-d6 .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure determination. High-resolution data (e.g., <1.0 Å) ensures accurate refinement of bond angles and torsional parameters, particularly for the planar amidine group .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 155.12 for [M+H]+) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for pharmacologically active agents, particularly in designing enzyme inhibitors (e.g., kinases) and receptor modulators. Its amidine group enables hydrogen bonding with biological targets, enhancing binding affinity. Studies on structurally similar piperidine derivatives highlight its potential in antiviral and anticancer drug discovery .

Q. What are the key challenges in purifying this compound?

Challenges include removing byproducts from incomplete amidination (e.g., unreacted cyanamide) and separating stereoisomers. Techniques like column chromatography (silica gel, eluting with methanol/chloroform mixtures) or recrystallization from ethanol/water systems are commonly employed. Purity can be validated via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in stereochemistry, impurity profiles, or assay conditions. Strategies include:

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity.
  • Impurity Profiling : LC-MS/MS to identify side products (e.g., hydrolyzed amidine groups).
  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C for in vitro models) .

Q. How can reaction conditions be optimized for amidine group introduction in piperidine derivatives?

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance amidine formation efficiency.
  • Solvent Optimization : DMF or DMSO improves solubility of intermediates. Kinetic studies (e.g., via in situ IR) help identify rate-limiting steps .

Q. What computational strategies predict the reactivity of this compound?

  • DFT Calculations : Model transition states for amidine protonation/deprotonation (e.g., B3LYP/6-31G* level).
  • Molecular Docking : Predict binding modes with biological targets (e.g., proteases) using AutoDock Vina.
  • Retrosynthetic AI : Tools like Pistachio_Ringbreaker prioritize synthetic routes based on reaction feasibility and yield predictions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the piperidine ring to modulate electronic effects on the amidine.
  • Bioisosteric Replacement : Replace the methyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and target selectivity.
  • Pharmacokinetic Profiling : Assess logP and solubility (e.g., shake-flask method) to optimize bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.